tert-Butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, with the CAS number 2413864-23-8, is a bicyclic compound characterized by its unique structural features, including a tert-butyl group and a hydroxyl functional group. Its molecular formula is CHN O, and it has a molecular weight of 215.25 g/mol. The compound belongs to a class of bicyclic amines and is notable for its potential biological activities, making it a subject of interest in medicinal chemistry.
The chemical behavior of tert-butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can be explored through various reactions typical for bicyclic compounds. It may undergo:
These reactions are essential for understanding its reactivity and potential transformations in biological systems.
Research indicates that compounds similar to tert-butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate exhibit various biological activities, including:
These properties suggest that this compound may hold therapeutic potential in treating various diseases.
The synthesis of tert-butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can be achieved through several methods:
These methods highlight the complexity involved in synthesizing such compounds.
tert-Butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate has potential applications in:
Its unique structure may provide insights into designing more effective therapeutic agents.
Interaction studies involving tert-butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate focus on its binding affinity with biological targets such as enzymes and receptors. These studies are crucial for understanding:
Such interactions can inform dosage and combination strategies in therapeutic applications.
Several compounds share structural similarities with tert-butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, including:
| Compound Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| tert-butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate | 2306262-99-5 | CHN O | Similar bicyclic structure but different ring size |
| tert-butyl (1S,4S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | 2306248-41-7 | CHN O | Hydroxymethyl substitution instead of hydroxyl |
The uniqueness of tert-butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate lies in its specific stereochemistry and functional groups that may confer distinct biological activities compared to similar compounds.
This detailed examination highlights the relevance of tert-butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate in both chemical research and potential therapeutic applications. Further studies are warranted to explore its full range of biological effects and synthetic possibilities.